6-Thiomorpholinonicotinonitrile
Description
Contextualization within Nicotinonitrile and Thiomorpholine (B91149) Chemistry
6-Thiomorpholinonicotinonitrile is a hybrid molecule that integrates two key heterocyclic scaffolds: nicotinonitrile and thiomorpholine. The nicotinonitrile core, also known as 3-cyanopyridine, is a pyridine (B92270) ring substituted with a cyano group at the 3-position. ekb.eg This moiety is a cornerstone in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. researchgate.netekb.eg The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine ring imparts distinct electronic properties that are crucial for molecular interactions with biological targets. nih.gov
Historical Perspectives and Initial Reports on Related Structural Motifs
The journey to understanding this compound is paved with the historical development of its constituent parts. The chemistry of pyridine and its derivatives has been a subject of intense study since the 19th century, with early work focusing on their isolation from natural sources and their fundamental reactivity. A significant patent from 1930 detailed a process for introducing sulfur into the pyridine nucleus by reacting a halogenated pyridine with a sulfur-containing reagent, a foundational concept for the synthesis of compounds like this compound. google.com
The synthesis of sulfur-containing derivatives of pyridine 1-oxides for potential antimicrobial applications was reported in the mid-20th century, highlighting the early interest in combining these two heteroatoms in a single scaffold. acs.orgacs.org More recently, the development of synthetic methods for creating substituted pyridines has become increasingly sophisticated, with techniques like radical-radical coupling reactions offering novel pathways to functionalized pyridines. nih.gov These historical advancements in synthetic methodology provide the essential toolkit for the construction and future investigation of this compound.
Significance of Cyano- and Sulfur-Containing Heterocycles in Medicinal and Materials Science Research
The incorporation of both cyano and sulfur-containing heterocyclic motifs into a single molecular entity imbues this compound with considerable potential across various scientific disciplines.
In Medicinal Chemistry:
Nicotinonitrile derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties. acs.org Several marketed drugs, such as the kinase inhibitors bosutinib (B1684425) and neratinib, feature the nicotinonitrile scaffold, underscoring its clinical relevance. researchgate.netekb.eg The cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which are critical for binding to enzyme active sites. nih.gov
Thiomorpholine-containing compounds have also shown a broad spectrum of therapeutic potential, including antitubercular, antiprotozoal, antioxidant, and hypolipidemic activities. jchemrev.comjchemrev.comresearchgate.netnih.govresearchgate.net The thiomorpholine moiety can influence a drug's pharmacokinetic properties and can be a site for metabolic modification. jchemrev.comjchemrev.com The combination of these two pharmacologically privileged scaffolds in this compound suggests a high probability of discovering novel biological activities. For instance, a series of novel morpholine, thiomorpholine, and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized and showed potent activity against Mycobacterium tuberculosis. nih.gov
In Materials Science:
Cyano-substituted pyridine derivatives have been investigated for their applications in organic electronics. Their electron-deficient nature makes them suitable as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.org The introduction of different substituents onto the pyridine ring can tune the material's electronic and photophysical properties. rsc.org Furthermore, cyano-substituted pyridines have been used as exciton (B1674681) blockers in organic photovoltaic devices, enhancing their efficiency and lifetime. rsc.org The presence of the sulfur atom in the thiomorpholine ring of this compound could introduce additional electronic and packing properties that may be beneficial for materials science applications.
Overview of Current Research Gaps and Future Directions for this compound
Despite the clear potential of this compound, a survey of the current scientific literature reveals a significant research gap. There is a notable absence of dedicated studies on the synthesis, characterization, and application of this specific compound. This presents a fertile ground for future research endeavors.
Key areas for future investigation include:
Development of Efficient Synthetic Routes: A primary focus should be the development of a robust and scalable synthesis for this compound. This would likely involve the reaction of a 6-halonicotinonitrile with thiomorpholine, and optimization of reaction conditions will be crucial. A process for preparing 6-amino-nicotinonitriles by reacting methylene-glutacononitriles with nitrogen compounds has been patented, which could be a starting point for derivatization. google.com
Thorough Physicochemical Characterization: Once synthesized, a comprehensive analysis of the compound's structural, electronic, and photophysical properties is necessary. This would include techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.
Exploration of Biological Activity: A broad screening of this compound against a diverse range of biological targets is warranted. Given the known activities of its constituent moieties, investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent would be a logical starting point.
Evaluation in Materials Science Applications: The potential of this compound as a component in organic electronic devices should be explored. This would involve fabricating and testing devices such as OLEDs and OPVs to assess its performance as an electron-transporting material or exciton blocker.
The systematic exploration of this compound holds the promise of uncovering new scientific knowledge and potentially leading to the development of novel therapeutic agents or advanced materials.
Data Tables
Table 1: Physicochemical Properties of Core Scaffolds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Nicotinonitrile | C₆H₄N₂ | 104.11 | 49-51 | 205-207 |
| Thiomorpholine | C₄H₉NS | 103.19 | 28-30 | 169 |
Note: Data for this compound is not currently available in public databases.
Table 2: Selected Biological Activities of Related Heterocyclic Compounds
| Compound Class | Representative Biological Activities | Reference(s) |
| Nicotinonitrile Derivatives | Anticancer, Anti-inflammatory, Antihypertensive | researchgate.netekb.egacs.org |
| Thiomorpholine Derivatives | Antitubercular, Antiprotozoal, Antioxidant, Hypolipidemic | jchemrev.comjchemrev.comresearchgate.netnih.govresearchgate.net |
| Sulfur-Containing Heterocycles | Antimicrobial, Antiviral, Antidiabetic | jchemrev.com |
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-thiomorpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3S/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 |
InChI Key |
JUOXURYYMHFQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thiomorpholinonicotinonitrile
Retrosynthetic Analysis of 6-Thiomorpholinonicotinonitrile
A retrosynthetic analysis of this compound logically commences with the disconnection of the carbon-sulfur bond, which is a common and effective strategy for simplifying heterocyclic structures. This bond is identified as a key disconnection point due to the prevalence of nucleophilic aromatic substitution reactions in pyridine (B92270) chemistry.
The primary disconnection severs the bond between the C6 position of the pyridine ring and the sulfur atom of the thiomorpholine (B91149) ring. This leads to two key synthons: a positively charged 6-pyridyl cation bearing a nitrile group at the 3-position, and a thiomorpholine anion. The corresponding synthetic equivalents for these synthons are 6-halonicotinonitrile (where the halogen acts as a leaving group) and thiomorpholine, respectively. This approach simplifies the target molecule into readily accessible or commercially available starting materials.
Precursor Chemistry and Starting Material Considerations for the Synthesis of this compound
The successful synthesis of this compound is highly dependent on the availability and reactivity of its precursors. Based on the retrosynthetic analysis, the primary precursors are a 6-substituted nicotinonitrile that is amenable to nucleophilic substitution and thiomorpholine.
6-Halonicotinonitriles: The most common and effective precursor for this synthesis is 6-chloronicotinonitrile. chemspider.comambeed.comapolloscientific.co.uk Its synthesis can be achieved through various methods, often starting from more readily available pyridine derivatives. The chlorine atom at the 6-position activates the ring towards nucleophilic attack, facilitating the subsequent substitution reaction. Other 6-halonicotinonitriles, such as the bromo or iodo derivatives, could also be employed, with their reactivity generally following the order I > Br > Cl > F for the leaving group ability in nucleophilic aromatic substitutions. sci-hub.se
Thiomorpholine: This saturated heterocyclic compound is a commercially available reagent. Its nucleophilic character, owing to the lone pair of electrons on the nitrogen and sulfur atoms, allows it to react with the electrophilic carbon of the 6-chloronicotinonitrile. In the context of the desired C-S bond formation, the reaction conditions can be tuned to favor the nucleophilic attack by the sulfur atom.
Direct Synthetic Approaches to this compound
The synthesis of this compound can be envisioned through both one-pot and multi-step pathways.
One-Pot Reaction Schemes
While specific one-pot syntheses for this compound are not extensively documented, the general principles of multicomponent reactions could be applied. A hypothetical one-pot synthesis might involve the reaction of a suitable dihalopyridine with a cyanide source and thiomorpholine under conditions that promote sequential substitutions. However, controlling the regioselectivity and preventing side reactions would be a significant challenge.
Multi-Step Synthesis Pathways
A more practical and controllable approach is a multi-step synthesis. A plausible and efficient pathway involves the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile with thiomorpholine. sci-hub.seyoutube.com
This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and in the presence of a base to facilitate the deprotonation of thiomorpholine, if necessary, and to neutralize the hydrogen halide formed during the reaction. The reaction temperature is often elevated to overcome the activation energy barrier associated with the disruption of the aromatic system in the intermediate Meisenheimer complex. youtube.com
The reaction proceeds via the formation of a Meisenheimer-type intermediate, where the thiomorpholine attacks the C6 position of the 6-chloronicotinonitrile. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
| Starting Material | Reagent | Solvent | Base | Temperature | Reference |
| 6-Chloronicotinonitrile | Thiomorpholine | DMF or NMP | K₂CO₃ or Et₃N | 80-120 °C | sci-hub.se |
Catalytic Strategies in the Preparation of this compound
While the uncatalyzed nucleophilic aromatic substitution is a viable route, catalytic methods can offer advantages in terms of milder reaction conditions and improved yields.
Transition Metal Catalysis
Transition metal catalysis, particularly with palladium or copper, is a powerful tool for the formation of carbon-heteroatom bonds. While specific examples for the synthesis of this compound are scarce, analogous cross-coupling reactions suggest their potential applicability.
For instance, a Buchwald-Hartwig-type amination could potentially be adapted for the C-S bond formation. This would involve the use of a palladium catalyst with a suitable phosphine (B1218219) ligand to couple 6-chloronicotinonitrile with thiomorpholine. The catalytic cycle would involve oxidative addition of the 6-chloronicotinonitrile to the palladium(0) complex, followed by coordination of the thiomorpholine and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
However, the direct application of these methods would require careful optimization of the catalyst, ligand, base, and solvent system to achieve efficient and selective C-S bond formation over potential C-N bond formation.
Organocatalysis and Biocatalysis
The fields of organocatalysis and biocatalysis offer powerful tools for the construction of intricate molecular architectures with high selectivity and efficiency. mdpi.comchemspider.comchemicalregister.com While specific applications of these methods to the synthesis of this compound are not yet detailed in publicly available literature, the principles of these technologies suggest potential pathways.
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. mdpi.com For a molecule like this compound, organocatalysts could potentially be employed in the construction of the nicotinonitrile core or in the stereoselective functionalization of the thiomorpholine ring, should chiral derivatives be of interest. For instance, cinchona alkaloid-derived catalysts are well-known for their ability to promote asymmetric Michael additions, a type of reaction that could be envisioned in the synthesis of precursors to the final compound. mdpi.com
Biocatalysis , the use of natural catalysts such as enzymes, presents another avenue for the synthesis of this compound. Enzymes are renowned for their high specificity, often allowing for reactions at a single site of a complex molecule without the need for protecting groups. bldpharm.com This can significantly streamline synthetic routes and reduce waste. For the synthesis of this compound, enzymes like nitrilases could potentially be used to introduce the nitrile group, or transaminases for the formation of related amino-precursors.
A hypothetical biocatalytic approach to a key intermediate is presented in the table below, illustrating the potential for high conversion and enantioselectivity.
| Enzyme Class | Substrate Precursor | Reaction Type | Potential Product | Conversion (%) | Enantiomeric Excess (%) |
| Nitrilase | 6-Thiomorpholinonicotinamide | Hydrolysis | 6-Thiomorpholinonicotinic acid | >95 | N/A |
| Transaminase | 6-Thiomorpholino-3-acetylpyridine | Asymmetric amination | (S)-1-(6-thiomorpholinopyridin-3-yl)ethan-1-amine | >90 | >99 |
This table presents hypothetical data to illustrate the potential of biocatalysis.
Photochemical and Electrochemical Methods in Synthesis
Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical transformations, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods. bldpharm.comnih.gov
Photochemical synthesis uses light to activate molecules and initiate reactions. nih.gov For the synthesis of this compound, a plausible photochemical step could involve a thiol-ene reaction to form the thiomorpholine ring from appropriate precursors. bldpharm.com Another potential application is the use of photoredox catalysis to facilitate the coupling of the thiomorpholine moiety to the pyridine ring, potentially via a radical mechanism.
Electrochemical synthesis employs an electric current to drive oxidation and reduction reactions. This method can often avoid the use of harsh chemical oxidants or reductants, contributing to greener synthetic processes. In the context of this compound, electrochemical methods could be explored for the final coupling step or for the synthesis of key intermediates.
The table below illustrates a potential photochemical synthesis of a thiomorpholine-containing intermediate, highlighting the influence of reaction parameters on yield. bldpharm.com
| Photocatalyst | Wavelength (nm) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 9-Fluorenone | 365 | 10 | 20 | 58 |
| 9-Fluorenone | 365 | 10 | 6 | 18 |
| None (Thermal) | N/A | 60 | 80 | <5 |
This table is based on analogous data for the synthesis of thiomorpholine and illustrates potential parameters for a photochemical approach. bldpharm.com
Optimization of Synthetic Routes for Improved Yield and Selectivity of this compound
The optimization of a synthetic route is a critical process to ensure its efficiency, robustness, and economic viability. This typically involves a systematic study of various reaction parameters. For the likely synthesis of this compound via a nucleophilic aromatic substitution between a 6-halonicotinonitrile and thiomorpholine, several factors would need to be optimized. bldpharm.com
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and the rate of reaction.
Base: A base is often required to deprotonate the thiomorpholine and facilitate the nucleophilic attack. The strength and nature of the base can influence the reaction outcome.
Temperature: Reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster conversion but potentially more side products.
Catalyst: In some cases, a catalyst (e.g., a palladium or copper catalyst for cross-coupling reactions) could be employed to improve efficiency, especially with less reactive halides.
The following table presents a hypothetical optimization study for the synthesis of this compound.
| Entry | Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 6-Chloronicotinonitrile | K₂CO₃ | Acetonitrile | 80 | 65 |
| 2 | 6-Chloronicotinonitrile | Triethylamine | Acetonitrile | 80 | 58 |
| 3 | 6-Fluoronicotinonitrile | K₂CO₃ | Acetonitrile | 80 | 75 |
| 4 | 6-Fluoronicotinonitrile | K₂CO₃ | Dimethylformamide | 100 | 85 |
| 5 | 6-Fluoronicotinonitrile | K₂CO₃ | Dimethylformamide | 80 | 82 |
This table presents hypothetical data to illustrate a typical optimization process.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound would focus on several key areas:
Prevention of Waste: Designing synthetic routes that generate minimal byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. bldpharm.com
Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. bldpharm.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where feasible. bldpharm.com
For the synthesis of this compound, a greener approach might involve a one-pot synthesis to reduce waste from intermediate purification steps, the use of a recyclable catalyst, and the selection of a bio-based solvent.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Developing a one-pot synthesis from 6-halonicotinonitrile and thiomorpholine to avoid waste from isolating intermediates. |
| Atom Economy | Choosing a synthetic route, such as a direct C-H activation/amination, that maximizes the incorporation of atoms from reactants into the product. |
| Safer Solvents | Exploring the use of water or bio-based solvents like Cyrene in the nucleophilic substitution step. |
| Energy Efficiency | Investigating photochemical or biocatalytic methods that can be performed at room temperature. |
| Catalysis | Employing a recyclable organocatalyst or a heterogeneous catalyst for the key coupling step to reduce waste. bldpharm.com |
Reaction Mechanisms and Chemical Transformations of 6 Thiomorpholinonicotinonitrile
Mechanistic Investigations of Nucleophilic Aromatic Substitution on 6-Thiomorpholinonicotinonitrile
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly a halogen, from the 6-position of a nicotinonitrile precursor by the secondary amine, thiomorpholine (B91149). The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the nitrogen atom within the pyridine (B92270) ring, which stabilize the intermediate Meisenheimer complex.
The mechanism commences with the nucleophilic attack of the thiomorpholine nitrogen atom on the electron-deficient carbon at the 6-position of the pyridine ring. This step is generally the rate-determining step and results in the formation of a negatively charged intermediate, the Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized over the pyridine ring and the nitrile group. Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the thiomorpholine, thereby increasing its nucleophilicity.
Studies on related 2-chloro-nicotinonitrile derivatives have shown that they readily react with nucleophiles like amines. For instance, the reaction of 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile with n-octylamine has been reported to yield the corresponding 2-amino substituted product. nih.gov Similarly, the reaction of 2-chloro-4,6-diaryl nicotinonitriles with benzylamine (B48309) affords the 2-benzylamino derivative. sciencepub.net These examples support the feasibility of synthesizing this compound through a similar SNAr pathway.
Electrophilic Reactions Involving the Pyridine Ring and Thiomorpholine Moiety of this compound
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen and the cyano group. rsc.orguoanbar.edu.iq The nitrogen atom, in particular, significantly reduces the electron density of the ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iqquimicaorganica.org Furthermore, under acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iq
Despite this general deactivation, if electrophilic substitution were to occur, the position of attack would be influenced by the directing effects of the existing substituents. The thiomorpholino group at the 6-position is an activating, ortho-, para-directing group, while the cyano group at the 3-position is a deactivating, meta-directing group. Computational studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism. rsc.org However, the strong deactivation of the pyridine ring often necessitates harsh reaction conditions, which may not be compatible with the thiomorpholine moiety. quimicaorganica.orgslideshare.net
Transformations of the Nitrile Functional Group in this compound
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net
Hydrolysis Pathways
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comwikipedia.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, which proceeds via the formation of a primary amide intermediate. libretexts.orgyoutube.com Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide, which initially forms a carboxylate salt that is subsequently protonated in an acidic workup to yield the carboxylic acid. libretexts.orgwikipedia.org The conversion of nitriles to carboxylic acids is a well-established and efficient transformation. mnstate.eduorganic-chemistry.org
Table 1: General Conditions for Nitrile Hydrolysis
| Reagents | Conditions | Product |
| H3O+ (e.g., aq. HCl) | Heat | Carboxylic Acid |
| 1. NaOH, H2O, Heat2. H3O+ | Heat, then Acid Workup | Carboxylic Acid |
Reduction Mechanisms
The nitrile group can be reduced to a primary amine. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH4), which provides a source of hydride ions. libretexts.orgyoutube.com The reaction typically proceeds by the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. An aqueous workup then protonates the resulting amino group to furnish the primary amine. libretexts.org
Alternatively, catalytic hydrogenation using reagents like Raney nickel or palladium on carbon can also be employed for the reduction of nitriles to primary amines. wordpress.com
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Product |
| 1. LiAlH42. H2O | Primary Amine |
| H2, Raney Ni | Primary Amine |
| H2, Pd/C | Primary Amine |
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions with nitrile oxides to form five-membered heterocyclic rings like isoxazoles. nih.govnih.govmdpi.comyoutube.com These reactions are valuable for the synthesis of more complex heterocyclic systems. The generation of nitrile oxides in situ from corresponding precursors allows for their reaction with the nitrile functionality of this compound. mdpi.com
Oxidative and Reductive Chemistry of the Thiomorpholine Ring in this compound
The thiomorpholine ring contains a sulfur atom that is susceptible to oxidation. Treatment with an oxidizing agent, such as potassium permanganate, can lead to the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. researchgate.net The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.
The thiomorpholine ring itself is a saturated heterocycle. While the synthesis of thiomorpholine can involve cyclization, acs.org reactions involving the cleavage or reduction of the ring in this compound are less common under standard conditions. Desulfurization of thiophene (B33073) derivatives with Raney nickel has been reported, which can lead to the removal of the sulfur atom. researchgate.net However, the stability of the thiomorpholine ring in the target compound under such conditions would need to be experimentally verified.
Rearrangement Reactions of this compound
Currently, specific rearrangement reactions involving this compound have not been extensively documented in publicly available scientific literature. However, considering the structural motifs present in the molecule, potential rearrangement pathways can be postulated based on known reactions of related heterocyclic compounds. For instance, Smiles-type rearrangements could be theoretically possible under specific conditions, involving intramolecular nucleophilic aromatic substitution. Further experimental investigation is required to determine the feasibility and outcomes of such rearrangements.
Kinetics and Thermodynamics of Reactions Involving this compound
The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and spontaneity of chemical transformations.
Rate Law Determination and Molecularity Analysis
Rate = k[this compound][E+]
The molecularity of this elementary step would be two, indicating that two species collide in the rate-determining step. However, the actual rate law could be more complex, depending on the reaction mechanism.
Activation Energy and Transition State Theory
The activation energy (Ea) represents the minimum energy required for a reaction to occur. According to transition state theory, the reactants pass through a high-energy transition state before forming products. The energy of this transition state dictates the activation energy. For reactions of this compound, the nature of the substituent and the reaction conditions would significantly influence the activation energy. For example, electron-donating groups could potentially lower the activation energy for electrophilic substitution on the pyridine ring.
Solvent Effects on the Reactivity and Mechanisms of this compound
The choice of solvent can profoundly impact the rate and mechanism of a chemical reaction. Solvents can stabilize reactants, products, or transition states, thereby altering the reaction pathway. For reactions involving this compound, solvent properties such as polarity, proticity, and hydrogen bonding ability are crucial.
In reactions of related nicotinic acid derivatives, it has been observed that the solvent can play a significant role. For instance, in the reaction of 2-substituted nicotinic acids with diazodiphenylmethane, solvents can accelerate the reaction by stabilizing the ion-pair in the transition state. researchgate.net It was found that specific solute-solvent interactions can dominate and increase the reaction rate. researchgate.net Furthermore, at high relative permittivity of the surrounding solvent molecules, the energy necessary to bring about charge separation in the transition state is relatively small, which can cause higher susceptibility to electronic substituent effects. researchgate.net
The table below illustrates the effect of different solvents on the reaction rates of a related nicotinic acid, providing a conceptual framework for how solvents might influence the reactivity of this compound.
| Solvent | Dielectric Constant (ε) | Observed Rate Constant (k) |
| Dimethyl sulfoxide | 46.7 | High |
| Acetonitrile | 37.5 | Moderate |
| Dichloromethane | 8.9 | Low |
| Toluene | 2.4 | Very Low |
Derivatives and Analogues of 6 Thiomorpholinonicotinonitrile
Design Principles for Structural Modification of 6-Thiomorpholinonicotinonitrile
The design of derivatives and analogues of this compound is predicated on established medicinal chemistry principles. The primary goal is to systematically alter the compound's physicochemical and steric properties to enhance its biological activity, selectivity, and pharmacokinetic profile. Key to this endeavor is the strategic modification of its three main structural components: the nicotinonitrile core, the thiomorpholine (B91149) moiety, and the substituents on the pyridine (B92270) ring.
The nicotinonitrile scaffold serves as a crucial pharmacophore, with the cyano group and the pyridine nitrogen acting as potential hydrogen bond acceptors. ekb.egacs.org Modifications often aim to modulate the electronic properties of the pyridine ring, thereby influencing its pKa and interaction with biological targets. The thiomorpholine ring, a non-aromatic heterocycle, offers opportunities for introducing conformational constraints and altering lipophilicity. jchemrev.com The sulfur atom within this ring is a potential site for metabolic oxidation, a factor that can be exploited or mitigated through structural design. mdpi.com
Synthetic Strategies for Novel this compound Analogues
The synthesis of novel analogues of this compound involves a range of organic reactions tailored to modify specific parts of the molecule.
Modifications at the Nicotinonitrile Core
The nicotinonitrile core can be accessed and modified through various synthetic routes. Multicomponent reactions are often employed for the efficient construction of the substituted pyridine ring. nih.gov For instance, a one-pot synthesis of nicotinonitrile derivatives can be achieved through the reaction of a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate. researchgate.netnih.gov This approach allows for the introduction of diverse substituents at various positions of the pyridine ring. Further modifications can include the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid, or its reduction to an aminomethyl group, thereby introducing new functional handles for further derivatization.
| Modification | Reagents and Conditions | Reference |
| Synthesis of Nicotinonitrile Core | Ketone, Aldehyde, Malononitrile, Ammonium Acetate, Reflux | nih.govnih.gov |
| Hydrolysis of Nitrile to Amide | Acid or Base Catalysis | General Organic Chemistry |
| Reduction of Nitrile to Amine | LiAlH₄ or Catalytic Hydrogenation | General Organic Chemistry |
Variations within the Thiomorpholine Moiety
The thiomorpholine ring can be synthesized through several methods, including the reaction of a dielectrophile with a primary amine and a sulfur source. jchemrev.comacs.org A common strategy involves the reaction of di(2-chloroethyl)amine with sodium sulfide (B99878). Variations within the thiomorpholine moiety can be introduced by using substituted starting materials. For example, using a substituted aziridine (B145994) or a chiral amino alcohol can lead to the formation of substituted or chiral thiomorpholine rings. acs.org The sulfur atom can also be oxidized to a sulfoxide (B87167) or a sulfone, which can significantly impact the polarity and biological activity of the resulting analogue. mdpi.com
Substituent Effects on the Pyridine Ring
The introduction of various substituents onto the pyridine ring of this compound can profoundly influence its electronic properties and biological activity. Electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the ring, potentially enhancing its ability to participate in certain interactions. Conversely, electron-withdrawing groups, like halogens or nitro groups, can decrease the electron density, which may be favorable for other types of interactions. acs.orgacs.org The position of the substituent is also critical, as it can sterically hinder or facilitate binding to a target protein. The synthesis of these substituted analogues typically involves starting with a pre-functionalized pyridine derivative or employing regioselective substitution reactions on the this compound core.
Isosteric and Bioisosteric Replacements in this compound Derivatives
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, these replacements can be applied to all three major components of the molecule.
The thiomorpholine ring, for instance, can be replaced by other six-membered heterocyclic rings such as morpholine, piperazine (B1678402), or piperidine. jchemrev.comnih.gov This modification alters the lipophilicity and hydrogen bonding capacity of the molecule. The sulfur atom of the thiomorpholine could be replaced by an oxygen (morpholine) or a nitrogen (piperazine), leading to significant changes in the electronic and conformational properties of the ring. jchemrev.com
The cyano group on the nicotinonitrile ring can be replaced by other small, electron-withdrawing groups like a nitro group or a trifluoromethyl group. Alternatively, it can be substituted with a carboxamide or a small heterocyclic ring like an oxadiazole or a triazole, which can mimic the hydrogen bonding properties of the nitrile. rsc.org
The pyridine ring itself can be considered a bioisostere of a phenyl ring. nih.govresearchgate.net Furthermore, within the pyridine ring, the nitrogen atom can be repositioned to create isomeric structures (e.g., a pyrimidine (B1678525) or pyrazine (B50134) core) with different electronic distributions and dipole moments.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Thiomorpholine | Morpholine, Piperazine, Piperidine | Altered lipophilicity, hydrogen bonding, and conformation |
| Cyano (-CN) | Nitro (-NO₂), Carboxamide (-CONH₂), Oxadiazole | Modified electronic properties and hydrogen bonding |
| Pyridine | Phenyl, Pyrimidine, Pyrazine | Changes in aromaticity, basicity, and dipole moment |
Stereochemical Considerations in the Synthesis of Chiral Analogues of this compound
The introduction of chirality into analogues of this compound can lead to enantiomers with distinct biological activities and pharmacokinetic profiles. Chiral centers can be introduced at several positions, most notably on the thiomorpholine ring or on substituents attached to the pyridine core.
The stereoselective synthesis of chiral thiomorpholine derivatives can be achieved using various approaches. One method involves the use of a chiral starting material, such as a chiral amino alcohol, which can be converted to the corresponding chiral thiomorpholine. elsevierpure.com Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, can also be employed to control the stereochemistry of the ring formation. nih.govyoutube.com For instance, a stereoselective reduction of a prochiral ketone on a substituent of the pyridine ring can generate a specific stereoisomer. The characterization and separation of the resulting enantiomers or diastereomers are crucial steps in evaluating their individual biological properties.
Structure Activity Relationship Sar Studies of 6 Thiomorpholinonicotinonitrile and Its Analogues
Methodological Approaches to SAR Analysis for 6-Thiomorpholinonicotinonitrile
The investigation of SAR for this compound involves a combination of classical and computational methods to build a comprehensive understanding of the molecule's interaction with its biological target.
Classical SAR and Linear Free Energy Relationships
Classical SAR analysis for this compound would involve the systematic synthesis of analogues and the evaluation of their biological activity. This approach focuses on modifying specific parts of the molecule, such as the nicotinonitrile core, the thiomorpholine (B91149) ring, and any substituents, to observe the resulting changes in potency.
Linear Free Energy Relationships (LFERs) provide a quantitative framework for these classical SAR studies. The Hammett and Hansch analyses are prominent examples. For instance, a Hansch analysis could be represented by the following general equation:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
Where:
C is the concentration of the compound required to produce a specific biological response.
logP represents the hydrophobicity of the molecule.
σ is the Hammett electronic parameter, which accounts for the electronic effects of substituents.
Es is the Taft steric parameter, which quantifies the steric bulk of substituents.
k₁, k₂, k₃, and k₄ are constants determined by regression analysis.
By correlating these physicochemical properties with biological activity, researchers can deduce the nature of the interactions between the drug and its target. For example, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while the sign and magnitude of the coefficient for σ would indicate whether electron-donating or electron-withdrawing groups are preferred at a particular position. Studies on related heterocyclic systems, such as thiophenes, have successfully used LFERs to understand the influence of leaving groups and substituents on reaction rates, providing a model for how such analyses could be applied to this compound. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds mathematical models to correlate the chemical structures of compounds with their biological activities. nih.gov This data-driven approach is essential for predicting the activity of novel compounds and for optimizing lead structures. neovarsity.orgresearchgate.net
The general workflow for a QSAR study on this compound would involve:
Data Set Preparation: Assembling a collection of structurally related molecules with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that encode the physicochemical, electronic, and structural features of the molecules. neovarsity.org
Model Development: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to create a predictive model. neovarsity.orgresearchgate.net
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. neovarsity.org
For heterocyclic compounds, QSAR studies have been effectively used to predict various properties, including pharmacokinetic profiles. researchgate.net A hypothetical QSAR model for a series of nicotinonitrile analogues might reveal that specific electronic and steric features are critical for activity.
Elucidation of Key Structural Features of this compound Influencing Biological Activity
Through SAR and QSAR studies, the key structural features of this compound that govern its biological activity can be identified. These features typically include:
The Nicotinonitrile Scaffold: This core structure is often crucial for binding to the target protein. The nitrogen atom in the pyridine (B92270) ring and the cyano group can act as hydrogen bond acceptors.
Substituents: Any substituents on either the nicotinonitrile or thiomorpholine rings can modulate the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its binding affinity and selectivity.
| Structural Feature | Potential Role in Biological Activity | Example of Modification for SAR Study |
| Nicotinonitrile Ring | Core scaffold for target interaction, hydrogen bonding. | Substitution at different positions on the ring. |
| Cyano Group | Hydrogen bond acceptor, electronic influence. | Replacement with other electron-withdrawing groups. |
| Thiomorpholine Ring | Steric bulk, conformational effects, potential interactions involving the sulfur atom. | Ring-opening, substitution on the nitrogen or carbon atoms. |
| Sulfur Atom | Hydrophobic interactions, potential for oxidation. | Replacement with oxygen (morpholine) or other heteroatoms. |
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound derivatives would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The process of developing a pharmacophore model can be either ligand-based, using a set of active molecules, or structure-based, if the 3D structure of the biological target is known. nih.gov Once developed, this model can be used to screen large compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. nih.govyoutube.com
A hypothetical pharmacophore model for a this compound analogue might consist of:
A hydrogen bond acceptor feature corresponding to the nitrogen of the nicotinonitrile ring.
Another hydrogen bond acceptor from the cyano group.
A hydrophobic feature representing the thiomorpholine ring.
An aromatic feature from the pyridine ring.
Computational Tools in SAR/QSAR for this compound
A variety of computational tools are indispensable for modern SAR and QSAR studies on compounds like this compound. nih.gov These tools facilitate the calculation of molecular descriptors, the development of predictive models, and the visualization of molecule-target interactions.
Software packages for molecular modeling allow for the construction and energy minimization of molecular structures. nih.gov Other programs are specialized for calculating a vast array of molecular descriptors and for performing the statistical analyses required for QSAR model building. researchgate.net
Descriptor Calculation and Selection
The foundation of any robust QSAR model is the calculation and selection of appropriate molecular descriptors. researchgate.netucsb.edu These descriptors are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area).
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO and LUMO energies, partial charges). ucsb.edu
Given the vast number of possible descriptors, a crucial step is descriptor selection to identify the most relevant ones and to avoid overfitting the model. researchgate.net This can be achieved through various statistical methods and machine learning techniques. researchgate.netkg.ac.rs
| Descriptor Type | Examples | Relevance to this compound |
| Constitutional | Molecular Weight, Number of Rings | Basic properties influencing ADME. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Describes molecular branching and shape. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric fit in a binding site. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions. |
| Hydrophobic | LogP | Influences membrane permeability and binding. |
By systematically applying these methodologies, a detailed understanding of the structure-activity relationships of this compound and its analogues can be achieved, paving the way for the rational design of new and improved therapeutic agents.
Statistical Validation of SAR Models
The development of robust and predictive Structure-Activity Relationship (SAR) models is a critical component in modern drug discovery. The reliability of these models, which guide the synthesis of potentially more effective and specific compounds, is heavily dependent on rigorous statistical validation. For analogues of this compound, any developed Quantitative Structure-Activity Relationship (QSAR) model would require several statistical tests to ensure its validity and predictive power.
A fundamental validation parameter is the coefficient of determination (R²), which quantifies the proportion of the variance in the biological activity that is predictable from the structural descriptors. A high R² value, however, is not sufficient on its own to validate a QSAR model, as it can be inflated by a large number of descriptors. Therefore, other statistical measures are crucial.
The leave-one-out (LOO) cross-validation correlation coefficient (Q² or R²cv) is a more stringent test of a model's predictive ability. This method involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated until every compound has been excluded once. A high Q² value (typically > 0.5) indicates good internal predictive power.
External validation is considered the most rigorous test of a QSAR model's utility. This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to assess the model's ability to predict the activity of compounds it has not encountered before. The predictive ability is often assessed by the R²pred value, which is the squared correlation coefficient between the observed and predicted activities for the test set. A value of R²pred > 0.6 is generally considered indicative of a good predictive model.
Further statistical parameters are often employed to provide a comprehensive assessment of a model's performance. These include the root mean square error of prediction (RMSEP) and the standard deviation of error of prediction (SDEP), which provide measures of the model's accuracy in predicting the activities of the test set compounds. Additionally, Y-randomization or response permutation testing is a crucial validation technique. In this method, the biological activity values are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid model should have significantly lower R² and Q² values for the randomized models compared to the original model, demonstrating that the original correlation is not due to chance.
For any SAR model developed for this compound and its analogues, a combination of these statistical validation methods would be essential to confirm its robustness and predictive capacity before it can be confidently used to guide further drug design efforts.
Rational Design of Optimized this compound Analogues Based on SAR Findings
The insights gained from Structure-Activity Relationship (SAR) studies are pivotal for the rational design of new analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. For this compound, a hypothetical lead compound, SAR findings would guide specific structural modifications to optimize its therapeutic potential.
Exploiting the Thiomorpholine Moiety:
Modifications of the Nicotinonitrile Scaffold:
The nicotinonitrile (3-cyanopyridine) core is a common feature in many biologically active compounds. benthamdirect.comarkat-usa.org The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can play a crucial role in target interaction. arkat-usa.org SAR studies on nicotinonitrile derivatives have often focused on substitutions at other positions of the pyridine ring. acs.orgresearchgate.net
For this compound, positions 2, 4, and 5 of the pyridine ring are available for substitution. The introduction of small alkyl groups, halogens, or alkoxy groups at these positions could modulate the electronic landscape of the pyridine ring and influence its binding affinity. For example, electron-withdrawing groups at the 4-position have been shown to enhance the activity of some related heterocyclic compounds. nih.gov The introduction of bulky substituents could also be explored to probe for additional binding pockets in the target protein.
Hybrid Approaches and Fused Ring Systems:
Based on the SAR of related heterocyclic systems, a rational design strategy could also involve the creation of hybrid molecules or fused ring systems. For instance, fusing the pyridine ring with another heterocyclic ring, such as a thiophene (B33073) or pyrimidine (B1678525), has been a successful strategy in designing potent kinase inhibitors and anticancer agents. nih.govnih.gov This approach could lead to the development of entirely new scaffolds based on the this compound template.
The table below outlines some potential design strategies based on hypothetical SAR findings for this compound.
| Modification Site | Proposed Modification | Rationale based on SAR of related compounds |
| Thiomorpholine Nitrogen | Introduction of small alkyl or aryl groups | To explore additional binding interactions and modulate lipophilicity. nih.gov |
| Thiomorpholine Sulfur | Oxidation to sulfoxide (B87167) or sulfone | To alter polarity and hydrogen bonding capacity. nih.gov |
| Pyridine Ring (Position 2) | Introduction of amino or small alkyl groups | To potentially enhance target binding through hydrogen bonding or hydrophobic interactions. |
| Pyridine Ring (Position 4) | Introduction of electron-withdrawing groups (e.g., halogens) | To modulate the electronic properties of the pyridine ring and potentially increase activity. nih.gov |
| Pyridine Ring (Position 5) | Introduction of various substituents | To probe for steric and electronic effects on activity. |
| Overall Structure | Fusion with other heterocyclic rings (e.g., thiophene, pyrimidine) | To create novel scaffolds with potentially enhanced and diverse biological activities. nih.govnih.gov |
By systematically applying these design principles, guided by the initial SAR data, it would be possible to generate a focused library of novel this compound analogues with a higher probability of exhibiting improved therapeutic properties. Each new analogue would then be synthesized and biologically evaluated, further refining the SAR and leading to a more comprehensive understanding of the structural requirements for optimal activity.
Theoretical and Computational Investigations of 6 Thiomorpholinonicotinonitrile
Electronic Structure Calculations for 6-Thiomorpholinonicotinonitrile
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Calculations in this area would provide insight into the distribution of electrons within this compound, its reactivity, and its spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
DFT is a popular computational method used to determine the electronic structure of molecules. A DFT study on the ground state of this compound would typically calculate properties such as the optimized molecular geometry, total energy, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations are foundational for understanding the molecule's stability and sites of potential reactivity.
Hartree-Fock and Post-Hartree-Fock Methods
Hartree-Fock (HF) theory is another fundamental method for approximating the quantum mechanical wavefunction and energy of a molecule. While computationally less intensive than some other methods, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are built upon the Hartree-Fock result to provide more accurate solutions by including electron correlation effects. These more advanced calculations would offer a higher level of accuracy for the electronic properties of this compound.
Basis Set Selection and Convergence for this compound
The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), is a critical step. A convergence study, where calculations are performed with increasingly larger basis sets, would be necessary to ensure that the calculated properties are reliable and not an artifact of an incomplete basis set.
Conformational Analysis and Molecular Flexibility of this compound
The thiomorpholine (B91149) ring in this compound is not planar and can adopt several different three-dimensional shapes, or conformations. A computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is often achieved by rotating the single bonds within the molecule and calculating the energy of each resulting geometry. Such a study would reveal the preferred shape of the molecule and the energy barriers between different conformations, which is crucial for understanding its interactions with other molecules. For instance, studies on similar thiomorpholine-containing compounds have shown that the six-membered ring typically adopts a low-energy chair conformation.
Computational Studies of Reaction Mechanisms Involving this compound
Transition State Characterization and Reaction Pathways
To understand how this compound might be synthesized or how it might react, researchers would computationally model potential reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate—for each step. Characterizing the geometry and energy of these transition states allows for the calculation of activation energies, which are key to predicting reaction rates. This type of analysis provides a detailed, atomistic view of the chemical transformation.
Comprehensive Search Reveals No Specific Theoretical or Computational Studies for this compound
A thorough investigation of scientific literature and databases has found no specific theoretical or computational studies published for the chemical compound this compound that align with the requested detailed analyses. While the methodologies outlined—such as potential energy surface mapping, molecular docking, and molecular dynamics simulations—are standard and powerful techniques in computational chemistry for characterizing novel compounds, it appears they have not been publicly applied to or reported for this compound.
Extensive searches were conducted to locate research pertaining to the following specific areas for this compound:
Development and Application of Novel Computational Algorithms:The searches yielded no information on new or specific computational algorithms being developed or applied in the research of this compound.
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and databases, no public-facing research or data could be found regarding the in vitro biological activity of the chemical compound this compound. As a result, a detailed article on its specific molecular and cellular responses, enzyme interactions, and related assay methodologies cannot be generated at this time.
The investigation sought to detail the methodologies used to evaluate this specific compound's effects at a cellular and molecular level. The intended focus was on established in vitro techniques, which are fundamental in the early stages of drug discovery and chemical biology for characterizing the biological effects of novel substances. These methods typically include cell-based assays and enzyme inhibition or activation studies.
Cell-based assays are crucial for understanding how a compound affects living cells. nih.govnih.gov This can involve:
Reporter gene assays, which are used to study the regulation of gene expression in response to a compound. youtube.com
Cell signaling pathway modulation studies, which investigate how a compound might interfere with the complex communication networks within and between cells. scbt.commdpi.comnih.govyoutube.com
Cellular uptake and localization studies, which determine if and where a compound enters a cell, often using fluorescently tagged molecules. nih.gov
Enzyme assays are another critical component of in vitro evaluation, providing insights into a compound's potential to interact with specific proteins. mdpi.com This includes:
Spectrophotometric and fluorometric assays, which are developed to measure enzyme activity by detecting changes in light absorbance or fluorescence. mdpi.commdpi.com
Kinetic characterization of enzyme interactions, which provides detailed information on how a compound might inhibit or activate an enzyme.
While these methodologies are standard in the field of pharmacology and chemical biology, their specific application to this compound has not been documented in accessible scientific literature. The absence of information prevents a detailed discussion of its biological activity, including the creation of data tables and the reporting of specific research findings as requested.
It is possible that research on this compound is proprietary, in very early stages and not yet published, or that the compound is known by a different designation in the scientific community. Until such research is made publicly available, a comprehensive scientific article on its in vitro biological activity cannot be compiled.
In Vitro Biological Activity Evaluation Methodologies for 6 Thiomorpholinonicotinonitrile
Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)
To investigate the potential of 6-Thiomorpholinonicotinonitrile to interact with specific biological targets, a variety of receptor binding and ligand-receptor interaction assays would be conducted. These assays are crucial for determining the affinity and selectivity of a compound for various receptors, which can provide insights into its potential pharmacological effects.
Commonly employed techniques include radioligand binding assays, where a radiolabeled version of a known ligand is used to compete with the test compound (this compound) for binding to a specific receptor. The extent to which the test compound displaces the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Fluorescence-based techniques, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), offer non-radioactive alternatives for studying ligand-receptor interactions. These methods rely on changes in the fluorescence properties of labeled molecules upon binding events.
Surface plasmon resonance (SPR) is another powerful, label-free technique that can provide real-time data on the kinetics of binding, including association and dissociation rates, between a compound and its target receptor immobilized on a sensor chip.
Microorganism-Based Assays for Investigating Broad-Spectrum Activity (e.g., antibacterial, antifungal)
To assess the potential antimicrobial properties of this compound, a panel of microorganism-based assays would be utilized. These assays are designed to determine the compound's ability to inhibit the growth of or kill various bacteria and fungi.
The initial screening for antibacterial and antifungal activity is often performed using the broth microdilution method. This technique involves exposing standardized concentrations of microorganisms to serial dilutions of the test compound in a liquid growth medium. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of the microorganism, is then determined.
Another common method is the disk diffusion assay, where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The presence of a clear zone of inhibition around the disk indicates antimicrobial activity, and the diameter of this zone can provide a qualitative measure of the compound's potency.
To further characterize the nature of the antimicrobial effect, minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) assays can be performed. These assays determine the lowest concentration of the compound required to kill a specified percentage (usually 99.9%) of the initial microbial population.
Mechanistic Studies of In Vitro Biological Activity of this compound
Should initial screenings reveal significant biological activity, further in vitro studies would be necessary to elucidate the underlying mechanisms of action.
Molecular Target Elucidation in Cell-Free Systems
To identify the specific molecular targets of this compound, various cell-free assays would be employed. If the compound exhibits enzymatic inhibition, for instance, a panel of purified enzymes could be screened to identify the specific enzyme(s) affected. Kinetic studies would then be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Affinity chromatography, where a derivative of the compound is immobilized on a solid support, can be used to isolate its binding partners from a cell lysate. The captured proteins can then be identified using techniques like mass spectrometry.
Pathway Analysis through Transcriptomics and Proteomics in In Vitro Models
To understand the broader cellular effects of this compound, transcriptomic and proteomic analyses would be conducted on in vitro models, such as cultured cells or microorganisms, treated with the compound.
Transcriptomics, often performed using techniques like RNA sequencing (RNA-seq), provides a comprehensive overview of the changes in gene expression induced by the compound. This can reveal which cellular pathways are perturbed.
Proteomics, utilizing methods such as two-dimensional gel electrophoresis (2D-PAGE) or mass spectrometry-based techniques, would be used to analyze changes in the protein expression profile of the cells in response to treatment. This can provide direct evidence of the cellular processes affected by the compound.
By integrating the data from these "omics" approaches, researchers can construct a detailed picture of the mechanism of action of this compound at the molecular and cellular levels.
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
- Methodological Answer : Implement a ring-testing protocol where 3+ labs synthesize the compound using identical SOPs. Compare yields, purity (HPLC area%), and spectral data (NMR, IR). Use inter-lab Bland-Altman plots to assess variability. Publish detailed experimental logs (reagent LOT numbers, equipment calibration) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
